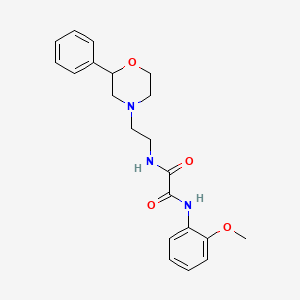

![molecular formula C21H28O4S B2550121 3-(((8R,9S,13S,14S,17S)-3,17-二羟基-13-甲基-7,8,9,11,12,13,14,15,16,17-十氢-6H-环戊[a]菲并蒽-7-基)硫代)丙酸 CAS No. 53212-83-2](/img/structure/B2550121.png)

3-(((8R,9S,13S,14S,17S)-3,17-二羟基-13-甲基-7,8,9,11,12,13,14,15,16,17-十氢-6H-环戊[a]菲并蒽-7-基)硫代)丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

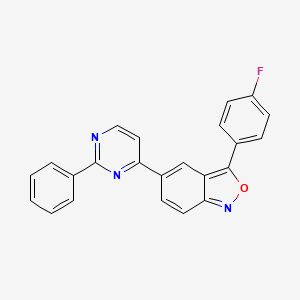

The compound is a derivative of cyclopenta[a]phenanthrene, which is a polycyclic aromatic hydrocarbon with potential carcinogenic properties. The structure of the compound suggests that it is a complex molecule with multiple chiral centers and functional groups, including hydroxyl and thioester moieties.

Synthesis Analysis

The synthesis of related cyclopenta[a]phenanthrene derivatives has been explored in several studies. For instance, the Stobbe condensation has been employed to prepare 17-ketones from naphthalenes or tetralones, which are key intermediates in the synthesis of cyclopenta[a]phenanthrene derivatives . Additionally, the synthesis of 15,16-dihydro-17-oxocyclopenta[a]phenanthrene and its derivatives has been achieved through aromatisation of diketones . The synthesis of 11-substituted analogues, such as 11-trifluoromethyl-, 11-cyano-, and 11-amino derivatives, has also been optimized, demonstrating the versatility of synthetic approaches for this class of compounds .

Molecular Structure Analysis

The molecular structure of cyclopenta[a]phenanthrene derivatives is characterized by a fused ring system that includes a cyclopentane ring. The presence of various substituents can significantly alter the physical and chemical properties of these molecules. The specific compound mentioned has a thioester group attached to a propanoic acid moiety, which could influence its reactivity and interaction with biological targets.

Chemical Reactions Analysis

While the provided papers do not directly discuss the chemical reactions of the specific compound , they do provide insight into the reactivity of similar structures. The Stobbe condensation is a key reaction for introducing ketone functionality , and the aromatisation process is crucial for the formation of the phenanthrene system . These reactions are likely relevant to the synthesis and modification of the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopenta[a]phenanthrene derivatives can be inferred from their structural features. The presence of hydroxyl groups suggests potential for hydrogen bonding, which could affect solubility and interaction with biological molecules. The thioester linkage may be susceptible to hydrolysis and other nucleophilic attacks. The anti-inflammatory activity of some propanoic acid derivatives has been demonstrated, indicating potential biological relevance .

科学研究应用

癌症研究的生物标志物

使用人类尿液致癌物代谢物作为生物标志物为获取有关吸烟和癌症的重要信息提供了一种实用方法。在吸烟者或接触环境烟草烟雾者的尿液中定量的致癌物及其代谢物可以深入了解人体内的致癌物剂量、接触和代谢。这些生物标志物对于未来有关烟草和癌症的研究至关重要,特别是关于新烟草产品和减少危害的策略 (Hecht, 2002)。

环境生物修复

通过细菌菌株(如分枝杆菌)对芘等有害化合物进行生物修复的研究突出了使用微生物来清洁受污染环境的潜力。这些菌株已显示出降解芘和产生代谢物的效率,有助于污染场地的解毒。这项研究有助于增强用于处理各种受污染基质的生物修复技术,展示了科学研究在环境保护中的实际应用 (Qutob 等人,2022)。

微生物生物聚合物

对聚羟基链烷酸酯 (PHA)(一种可生物降解的微生物聚合物)的研究揭示了其通过细菌生物合成由各种羟基链烷酸形成。PHA 作为微生物细胞内的储存材料,突出了基础研究、分子生物学和实际应用的交叉点。了解 PHA 的生物合成途径和商业化因素强调了科学研究在开发可持续材料和解决环境问题中的作用 (Amara, 2010)。

属性

IUPAC Name |

3-[[(8R,9S,13S,14S,17S)-3,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-7-yl]sulfanyl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O4S/c1-21-8-6-15-14-3-2-13(22)10-12(14)11-17(26-9-7-19(24)25)20(15)16(21)4-5-18(21)23/h2-3,10,15-18,20,22-23H,4-9,11H2,1H3,(H,24,25)/t15-,16+,17?,18+,20-,21+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOOXNDFQKVZPJO-KVIMDYBWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)C(CC4=C3C=CC(=C4)O)SCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)C(CC4=C3C=CC(=C4)O)SCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-chloro-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]thiophene-2-sulfonamide](/img/structure/B2550041.png)

![N-(4-ethylphenyl)-2-(5-methyl-4-oxo-6-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2550042.png)

![2-[[1-(5-Chloropyrimidin-2-yl)piperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2550051.png)

![(6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methanamine hydrochloride](/img/structure/B2550055.png)

![3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methylquinolin-4(1H)-one](/img/structure/B2550060.png)